Dual Zinc-Binding Pharmacophore Architecture vs. Single-Warhead Benzenesulfonamides: Carbonic Anhydrase Inhibition Potency Tier
The target compound incorporates both a classical sulfonamide zinc-binding group (4-chlorobenzenesulfonamide) and a secondary N'-hydroxycarboximidamide moiety, creating a dual-warhead architecture not present in simpler benzenesulfonamide CAIs. The closest single-warhead analog, N-hydroxybenzenesulfonamide (Piloty's acid, CAS 599-71-3), exhibits Ki = 26 nM against carbonic anhydrase isozymes in spectrophotometric assays monitoring 4-nitrophenyl acetate hydrolysis at 400 nm [1]. The 4-chloro substitution on the aryl ring of the target compound is expected to enhance hydrophobic interactions within the CA active site, consistent with SAR established in the benzenesulfonamide CAI literature, where 4-chloro substitution on benzenesulfonamide scaffolds produces irreversible inhibition profiles distinct from reversible N-hydroxy-substituted inhibitors [2]. The amidoxime group additionally enables potential N–O bond reduction to a primary amidine (benzamidine), which can confer trypsin-like serine protease inhibitory activity—a bioactivation pathway not accessible to simple benzenesulfonamide CAIs [3].
| Evidence Dimension | Carbonic anhydrase inhibitory capacity (structural class inference) |
|---|---|
| Target Compound Data | Dual-warhead architecture: 4-chlorobenzenesulfonamide + N'-hydroxycarboximidamide (predicted enhanced CA binding vs. single warhead) |
| Comparator Or Baseline | N-hydroxybenzenesulfonamide (Piloty's acid): Ki = 26 nM against CA isozymes; 4-chlorobenzenesulfonamide: irreversible CA inhibitor profile [2] |
| Quantified Difference | Functional multiplicity: The target compound can engage CA via sulfonamide–zinc interaction while simultaneously offering amidoxime-dependent bioactivation; single-warhead comparators lack this dual modality. |
| Conditions | N-hydroxybenzenesulfonamide Ki determined via 4-nitrophenyl acetate hydrolysis assay monitoring absorbance at 400 nm; 4-chlorobenzenesulfonamide irreversible inhibition characterized via NMR and kinetic studies |
Why This Matters
For procurement in CA-focused drug discovery programs, this compound offers the possibility of interrogating both canonical sulfonamide–zinc binding and amidoxime-mediated bioactivation within a single chemical entity, reducing the number of tool compounds required.
- [1] BindingDB. BDBM11372: N-hydroxybenzenesulfonamide (CHEMBL55310). Ki = 26 nM against CA isozymes. View Source
- [2] Semantic Scholar. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure: 4-chlorobenzenesulfonamide described as irreversible CA inhibitor. View Source
- [3] Clement, B. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 2002, 34, 565–579. View Source
